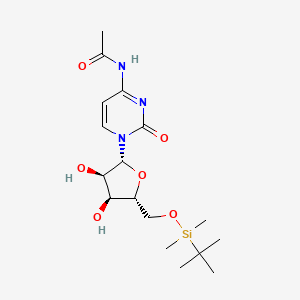

2'-TBDMS-Ac-rC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2’-TBDMS-Ac-rC” is a type of phosphoramidite that belongs to the 2′O-TBDMS RNA Phosphoramidites . It is used in the synthesis of RNA and related derivatives .

Synthesis Analysis

The synthesis of “2’-TBDMS-Ac-rC” is performed using standard β-cyanoethyl phosphoramidite chemistry . The process involves the use of tert-butyldimethylsilyl (TBDMS) protection of the ribose 2′-hydroxyl group . The synthesis is designed for oligonucleotide manufacturers requiring highly defined impurity profiles and strictly controlled processes . The manufacturing processes developed at Thermo Fisher Scientific (Milwaukee) produce no detectable 2’ phosphoramidite impurity from the final product .

Chemical Reactions Analysis

The 2’ phosphoramidite can form during the phosphitylation reaction by migration of 2’-TBDMS group in the protected nucleoside from 2’ to 3’ position . This migration would allow for phosphitylation of the free 2’ position resulting in the formation of unnatural 2’-5’ internucleotide linkage when incorporated into an oligonucleotide .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2’-TBDMS-Ac-rC” include a molecular weight of 399.51400 . It has a molecular formula of C17H29N3O6Si . Unfortunately, specific information about its boiling point, melting point, and density was not found.

Mécanisme D'action

The mechanism of action of “2’-TBDMS-Ac-rC” involves the formation of the 2’ phosphoramidite during the phosphitylation reaction by migration of 2’-TBDMS group in the protected nucleoside from 2’ to 3’ position . This migration allows for phosphitylation of the free 2’ position, resulting in the formation of an unnatural 2’-5’ internucleotide linkage when incorporated into an oligonucleotide .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .

Orientations Futures

The future directions of “2’-TBDMS-Ac-rC” could involve further improvements in the coupling efficiency and suppression of side reactions during RNA synthesis cycles . The increased demand for long-length RNA oligomers to be commercially supplied prompts several research groups to restart the study on the chemical synthesis of RNA using the latest organic chemistry .

Propriétés

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O6Si/c1-10(21)18-12-7-8-20(16(24)19-12)15-14(23)13(22)11(26-15)9-25-27(5,6)17(2,3)4/h7-8,11,13-15,22-23H,9H2,1-6H3,(H,18,19,21,24)/t11-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZROKQICURVJD-NMFUWQPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO[Si](C)(C)C(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)